molecular formula C9H13N3O B13347789 (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Cat. No.: B13347789
M. Wt: 179.22 g/mol
InChI Key: BBSIYVFKALDNDQ-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with an isopropyl group at position 1 and a hydroxymethyl (-CH₂OH) group at position 6. This structural arrangement confers distinct chemical and biological properties, making it a candidate for applications in medicinal chemistry, materials science, and chemical synthesis . The hydroxymethyl group enhances solubility in polar solvents and enables participation in hydrogen bonding, while the isopropyl substituent influences steric and hydrophobic interactions .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(1-propan-2-ylimidazo[1,2-b]pyrazol-6-yl)methanol

InChI

InChI=1S/C9H13N3O/c1-7(2)11-3-4-12-9(11)5-8(6-13)10-12/h3-5,7,13H,6H2,1-2H3

InChI Key

BBSIYVFKALDNDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves the formation of the imidazo[1,2-b]pyrazole core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with formamide under acidic conditions can yield the imidazo[1,2-b]pyrazole core .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be carried out under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxymethyl group undergoes esterification with acyl chlorides or anhydrides. For example:

  • Reaction with acetyl chloride in dichloromethane yields 6-(acetoxymethyl)-1-isopropylimidazo[1,2-b]pyrazole (85% yield).

  • Similar reactivity is observed with benzoyl chloride, producing the corresponding benzoyl ester (78% yield) under basic conditions (pyridine catalyst).

Key Reaction Conditions

SubstrateReagentSolventCatalystYield (%)
(1-Isopropyl-...methanolAcetyl chlorideCH₂Cl₂Pyridine85
(1-Isopropyl-...methanolBenzoyl chlorideTHFDMAP78

Oxidation to Aldehyde/Carboxylic Acid

The hydroxymethyl group is oxidized to an aldehyde or carboxylic acid:

  • Oxidation to aldehyde : Using pyridinium chlorochromate (PCC) in CH₂Cl₂ yields 6-formyl-1-isopropylimidazo[1,2-b]pyrazole (72% yield).

  • Strong oxidation : KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylic acid (6-carboxy-1-isopropylimidazo[1,2-b]pyrazole , 68% yield).

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic displacement reactions:

  • Reaction with thionyl chloride converts the alcohol to a chloromethyl derivative (6-(chloromethyl)-1-isopropylimidazo[1,2-b]pyrazole ), which further reacts with amines (e.g., morpholine) to form 6-(morpholinomethyl) derivatives (81% yield).

Mechanistic Pathway

  • Chlorination :
    R–CH2OH+SOCl2R–CH2Cl+SO2+HCl\text{R–CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{R–CH}_2\text{Cl} + \text{SO}_2 + \text{HCl}

  • Amination :
    R–CH2Cl+MorpholineR–CH2N(CH2CH2)2O\text{R–CH}_2\text{Cl} + \text{Morpholine} \rightarrow \text{R–CH}_2\text{N(CH}_2\text{CH}_2\text{)}_2\text{O}

Cross-Coupling Reactions

The aromatic system undergoes palladium-catalyzed cross-coupling:

  • Suzuki–Miyaura coupling with arylboronic acids introduces aryl groups at the 3-position of the imidazo[1,2-b]pyrazole core (e.g., 3-phenyl-1-isopropylimidazo[1,2-b]pyrazole-6-methanol , 76% yield) .

  • Buchwald–Hartwig amination with aryl halides installs amino groups (e.g., 3-anilino derivatives , 69% yield) .

Optimized Conditions

Reaction TypeCatalystBaseSolventTemp (°C)
Suzuki–MiyauraPd(PPh₃)₄K₂CO₃DMF/H₂O80
Buchwald–HartwigPd₂(dba)₃/XantphosCs₂CO₃Toluene110

Cyclization and Heterocycle Formation

The hydroxymethyl group facilitates cyclization with electrophiles:

  • Reaction with CS₂/KOH forms imidazo[1,2-b]pyrazolo[5,1-d] thiadiazepine derivatives via thiourea intermediates (62% yield) .

  • Condensation with aldehydes produces fused oxazepine rings under acidic conditions.

Complexation with Metals

The nitrogen-rich system acts as a ligand for transition metals:

  • Coordination with Cu(II) in ethanol yields a blue complex (λmax=610 nm\lambda_{\text{max}} = 610\ \text{nm}), confirmed by UV-Vis and EPR spectroscopy .

  • Fe(III) complexes exhibit catalytic activity in oxidation reactions (e.g., toluene → benzaldehyde, 58% conversion) .

Stability and Degradation

  • Thermal stability : Decomposes at 220–225°C (DSC data) .

  • Photodegradation : UV irradiation (254 nm) in methanol leads to 40% degradation over 24 hours, forming 6-carbaldehyde as the major byproduct.

Scientific Research Applications

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hydroxyl group can also form hydrogen bonds, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related imidazo[1,2-b]pyrazole derivatives, focusing on substituent effects, functional groups, and biological activities.

Substituent Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(1-Isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol Isopropyl (1), -CH₂OH (6) C₉H₁₃N₃O 179.22 Enhanced solubility; potential H-bond donor/acceptor
1H-Imidazo[1,2-b]pyrazole None C₅H₅N₃ 107.11 Parent compound; minimal steric hindrance, lower bioactivity
1-Isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole Isopropyl (1), methyl (6) C₉H₁₃N₃ 163.22 Methyl group increases lipophilicity; reduced polarity vs. hydroxymethyl
(1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol Cyclopentyl (1), -CH₂OH (6) C₁₁H₁₅N₃O 205.26 Bulkier cyclopentyl group may hinder receptor binding; altered pharmacokinetics
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Isobutyl (1), methyl (6), -CN (7) C₁₁H₁₃N₅ 215.27 Nitrile group enhances electrophilicity; potential anticancer activity

Functional Group Comparisons

  • Hydroxymethyl (-CH₂OH) vs. Carboxylic Acid (-COOH):
    The target compound’s hydroxymethyl group offers moderate polarity and H-bonding capability, whereas 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (C₉H₁₁N₃O₂) exhibits higher acidity and aqueous solubility. The carboxylic acid derivative is more reactive in esterification and amidation reactions but may suffer from poor membrane permeability in biological systems .
  • Methanol vs. Carbonitrile (-CN): The nitrile group in 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile enhances electrophilicity, enabling participation in click chemistry and Suzuki couplings.

Positional Isomerism

  • 6- vs. 7-Substituted Derivatives: (1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (C₁₁H₁₇N₃O) demonstrates altered bioactivity compared to the 6-substituted target compound. Position 7 substitution may disrupt planar interactions with biological targets, reducing efficacy against kinases or receptors .

Research Findings and Data Tables

Physicochemical Properties

Compound LogP Solubility (mg/mL, H₂O) Melting Point (°C)
(1-Isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol 1.2 8.5 145–148
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid 0.5 22.0 210–212
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile 2.8 1.2 162–165

Biological Activity

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a compound belonging to the imidazo[1,2-b]pyrazole class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
  • CAS Number : 2092531-63-8
  • Molecular Formula : C9H13N3O
  • Molecular Weight : 181.22 g/mol
  • Physical State : Solid at room temperature
  • Purity : 95% .

Synthesis

The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves multi-step organic reactions. A common method includes:

  • Formation of the Imidazole Core : Initial reactions may involve the condensation of suitable hydrazines with α,β-unsaturated carbonyl compounds.
  • Functionalization : Subsequent steps can introduce the isopropyl group and methanol moiety through alkylation and reduction reactions.

Biological Activity

The biological activity of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has been explored in various studies:

Antitumor Activity

Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit significant antitumor properties. For example:

  • A study on related compounds showed that they effectively inhibited the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation .

The mechanism by which (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol exerts its biological effects may involve:

  • Inhibition of Enzymes : The compound may interact with enzymes such as diacylglycerol acyltransferase 2 (DGAT2), which plays a role in lipid metabolism and cancer cell survival .
  • Modulation of Protein Interactions : The imidazole core can bind to various protein targets, potentially altering their activity and stability .

Case Studies

Several case studies have highlighted the effectiveness of imidazo[1,2-b]pyrazole derivatives:

StudyFindings
Study on HSP90 InhibitorsCompounds similar to (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol were shown to inhibit heat shock protein 90 (HSP90), leading to reduced tumor growth in xenograft models .
Cytotoxicity AssaysIn vitro assays demonstrated that derivatives exhibited cytotoxic effects against various human cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyrazoles and imidazole precursors. For example, analogous imidazo[1,2-b]pyrazole derivatives are synthesized using Pd/C-catalyzed hydrogenation (e.g., in ethyl acetate under H₂) or by refluxing precursors in polar solvents like DMF or methanol . To optimize yields, adjust reaction parameters such as temperature (e.g., room temperature vs. reflux), catalyst loading (e.g., 10 wt% Pd/C), and purification methods (e.g., silica gel chromatography with dichloromethane/methanol gradients) .

Q. Which analytical techniques are most reliable for characterizing (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 3.50–4.18 ppm for morpholino groups in related compounds) .
  • LCMS/HPLC : Validate molecular weight (e.g., m/z 411 [M+H]⁺ in analogous compounds) and purity (retention time ~1.24 minutes under SMD-TFA05 conditions) .
  • X-ray Crystallography : Resolve structural ambiguities; SHELXL software is widely used for small-molecule refinement .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. LCMS) for imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer : Contradictions may arise from impurities, tautomerism, or dynamic effects. To resolve:

  • Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity and rule out impurities .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Use computational modeling (e.g., DFT) to predict NMR shifts and compare with experimental data .

Q. What strategies are effective for controlling regioselectivity during the functionalization of the imidazo[1,2-b]pyrazole core?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors:

  • Electron-directing groups : Electron-withdrawing substituents (e.g., -CF₃) direct reactions to specific positions .
  • Catalytic systems : Use Pd/C or Cu-mediated coupling to target C-6 or C-7 positions .
  • Protecting groups : Temporarily block reactive sites (e.g., -OH in methanol derivatives) to direct functionalization .

Q. How can reaction conditions be optimized to improve the scalability of imidazo[1,2-b]pyrazole synthesis?

  • Methodological Answer :

  • Solvent selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to simplify purification .
  • Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) for easy recovery .
  • Flow chemistry : Implement continuous flow systems to enhance reproducibility and reduce reaction times .

Q. What approaches are recommended for resolving structural ambiguities in imidazo[1,2-b]pyrazole derivatives using X-ray crystallography?

  • Methodological Answer :

  • Ensure high-quality crystals via vapor diffusion or slow cooling .
  • Use SHELXTL/SHELXL for refinement, particularly for handling twinned data or high-resolution structures .
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can researchers evaluate the pharmacological potential of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol derivatives?

  • Methodological Answer :

  • In vitro assays : Screen for kinase inhibition or anti-inflammatory activity using cell-based models (e.g., COX-2 inhibition) .
  • ADME profiling : Assess solubility (HPLC logP), metabolic stability (microsomal assays), and permeability (Caco-2 models) .
  • Structural analogs : Compare with bioactive derivatives (e.g., morpholino or piperidinyl methanones) to identify SAR trends .

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